

Butyl Myristate Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butyl Myristate**

Cat. No.: **B089461**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **butyl myristate** in a range of common organic solvents. The information presented herein is intended to support research, development, and formulation activities where **butyl myristate** is utilized as a solvent, emollient, or plasticizer. This document includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Topic: Butyl Myristate Solubility

Butyl myristate ($C_{18}H_{36}O_2$) is the ester of n-butanol and myristic acid.^[1] It is a colorless, oily liquid widely used in the cosmetics, personal care, and pharmaceutical industries.^{[1][2]} Its physical and chemical properties, particularly its solubility profile, are critical for its function in various formulations. **Butyl myristate** is soluble in many organic solvents and is considered insoluble in water.^{[1][3]}

Quantitative Solubility Data

The following table summarizes the quantitative solubility of **butyl myristate** in various organic solvents at 25°C. This data is crucial for formulators and researchers to select appropriate solvent systems.

Solvent	Solubility (g/L) at 25°C
THF	6084.39
Ethyl Acetate	4308.89
NMP	3939.97
Acetone	3615.42
2-Butanone	3612.18
1,4-Dioxane	3214.31
DMSO	2980.64
DMF	2964.32
Cyclohexane	2668.76
Methyl Acetate	2341.45
sec-Butanol	1713.25
n-Butanol	1614.74
Isopropanol	1576.26
Toluene	1449.32
Isobutanol	1446.61
Acetonitrile	1400.45
n-Propanol	1391.52
n-Pentanol	1073.7
Ethanol	1062.52
n-Hexane	826.54
Methanol	789.75
Ethylene Glycol	36.2
Water	0.04

Experimental Protocols

The determination of solubility is a fundamental aspect of physicochemical characterization.

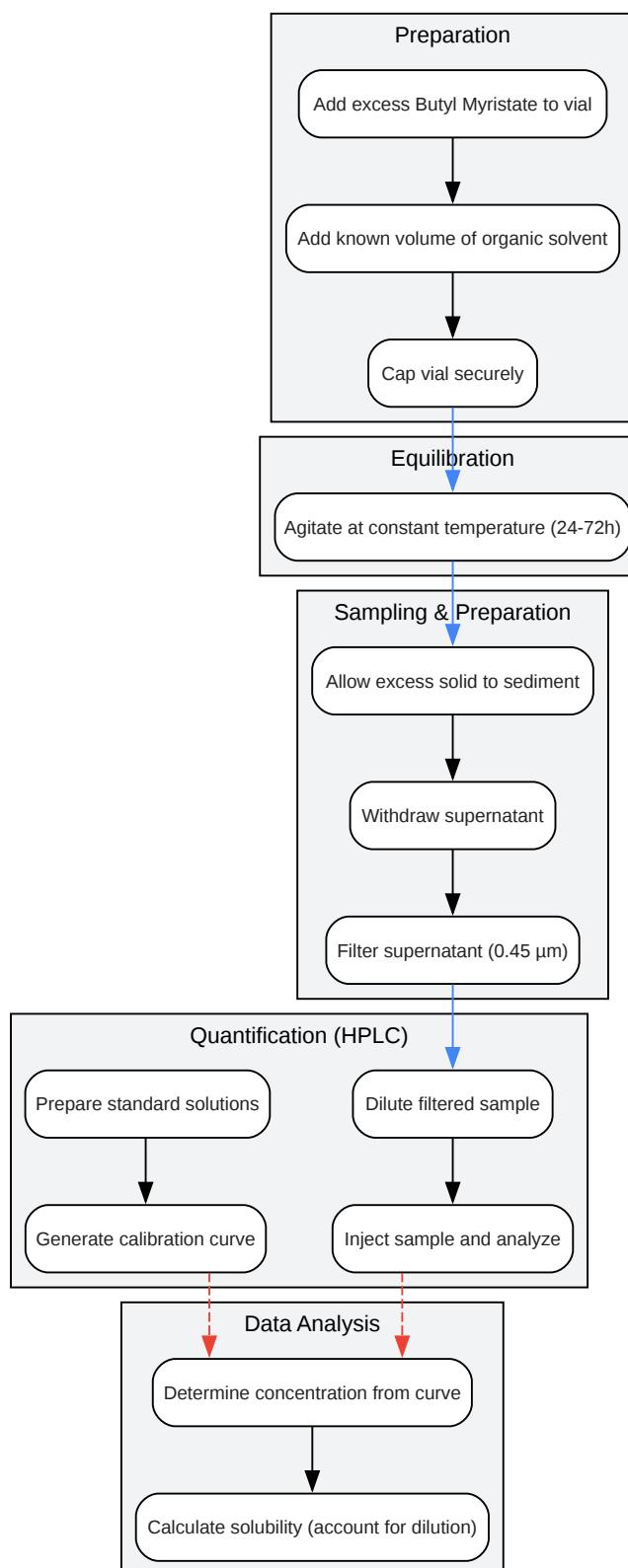
The following protocol details a standardized shake-flask method for determining the thermodynamic solubility of **butyl myristate** in an organic solvent.

Protocol: Determination of Butyl Myristate Solubility via the Shake-Flask Method

1. Materials and Equipment:

- **Butyl Myristate** (high purity)
- Selected Organic Solvent (analytical grade)
- Glass vials with screw caps
- Analytical balance
- Volumetric flasks and pipettes
- Orbital shaker or magnetic stirrer with temperature control
- Syringes and syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.
- Centrifuge (optional)

2. Procedure:


- Preparation of Saturated Solution:
 - Add an excess amount of **butyl myristate** to a glass vial. The presence of undissolved solute is essential to ensure that equilibrium is reached.
 - Add a known volume of the selected organic solvent to the vial.

- Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker or on a magnetic stirrer.
 - Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is generally recommended.[\[4\]](#)
- Sample Collection and Preparation:
 - After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment. Centrifugation can be employed to facilitate this separation.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
- Quantification (Example using HPLC):
 - Preparation of Standards: Prepare a series of standard solutions of **butyl myristate** of known concentrations in the same organic solvent.
 - Calibration Curve: Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against the concentration.
 - Sample Analysis: Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
 - Inject the diluted sample solution into the HPLC system and record the detector response.
- Data Analysis:
 - Determine the concentration of **butyl myristate** in the diluted sample solution using the calibration curve.

- Calculate the original concentration in the saturated solution by accounting for the dilution factor.
- Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
- It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the determination of **butyl myristate** solubility using the shake-flask method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. View Attachment [cir-reports.cir-safety.org]
- 2. Butyl Myristate | C18H36O2 | CID 8047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. butyl myristate, 110-36-1 [thegoodsentscompany.com]
- 4. quora.com [quora.com]
- To cite this document: BenchChem. [Butyl Myristate Solubility in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089461#butyl-myristate-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com